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Compound Name: 2-(4-Fluorophenyl)propan-2-amine

Cat. No.: B145457

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the neurotoxic effects of three fluorinated
amphetamine isomers: 2-fluoroamphetamine (2-FA), 3-fluoroamphetamine (3-FA), and 4-
fluoroamphetamine (4-FA). The information is compiled from preclinical and clinical studies to
assist researchers in understanding their relative neurotoxic potential.

Introduction

Fluorinated amphetamines are a class of psychoactive substances that have gained attention
in both recreational and research settings. Their structural similarity to amphetamine and
methamphetamine raises concerns about their potential neurotoxicity. This guide focuses on
the ortho (2-), meta (3-), and para (4-) fluorinated isomers of amphetamine, summarizing
available data on their effects on the dopaminergic and serotonergic systems, as well as other
markers of neuronal health.

Quantitative Neurotoxicity Data

The following tables summarize the available quantitative data on the neurotoxic and
pharmacological parameters of 2-FA, 3-FA, and 4-FA. It is important to note that direct
comparative studies are limited, and the data presented here are compiled from different
experimental setups.

Table 1: In Vitro Pharmacological Data of 4-Fluoroamphetamine
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Dopamine Serotonin Norepinephrine
Parameter

Transporter (DAT) Transporter (SERT) Transporter (NET)
EC50 (nM) 200 730 37
IC50 (nM) 770 6800 420

Source: This data indicates the concentration of 4-FA required to elicit a half-maximal response

(EC50) or inhibition (IC50) at the respective monoamine transporters.[1]

Table 2: In Vivo Neurotoxicity Data for Fluorinated Amphetamines and Related Compounds

Compound

Animal Model

Dosing Regimen

Key Findings

2-Fluoroamphetamine

Not specified (for

LD50 (i.p.) = 100

Mouse
(2-FA) LD50) mg/kg.[2]
Significant decrease
in dopamine levels,
3 tyrosine hydroxylase
) ] (TH), dopamine
Fluoromethamphetami  Mouse 40 mg/kg, i.p.
transporter (DAT), and
ne (3-FMA)* ) )
vesicular monoamine
transporter 2 (VMAT-
2) expression.[3]
Significant increase in
4-Fluoroamphetamine ) systolic and diastolic
Human 100 mg, single dose

(4-FA)

blood pressure, and
heart rate.[4][5]

*Data for 3-fluoromethamphetamine (3-FMA), a closely related compound, is included due to

the scarcity of data on 3-FA.

Experimental Protocols

This section details the methodologies used in the key experiments cited in this guide.
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In Vitro Monoamine Transporter Affinity Studies (for 4-
FA)

¢ Objective: To determine the potency of 4-FA in releasing and inhibiting the reuptake of
dopamine, serotonin, and norepinephrine.

e Methodology:

o Cell Lines: Human embryonic kidney (HEK) cells stably expressing the human dopamine
transporter (hDAT), serotonin transporter (hRSERT), or norepinephrine transporter (hNET)
were used.

o Neurotransmitter Release Assay (EC50): Cells were preloaded with radiolabeled
neurotransmitters ([*H]dopamine, [3H]serotonin, or [*H]norepinephrine). The cells were
then exposed to varying concentrations of 4-FA, and the release of the radiolabeled
neurotransmitter into the extracellular medium was measured. The EC50 value was
calculated as the concentration of 4-FA that induced 50% of the maximal neurotransmitter
release.

o Neurotransmitter Reuptake Inhibition Assay (IC50): The ability of 4-FA to inhibit the
reuptake of radiolabeled neurotransmitters was assessed. Cells were incubated with a
fixed concentration of the radiolabeled neurotransmitter and varying concentrations of 4-
FA. The IC50 value was determined as the concentration of 4-FA that inhibited 50% of the
neurotransmitter reuptake.[1]

In Vivo Dopaminergic Neurotoxicity Assessment in Mice
(for 3-FMA)

» Objective: To evaluate the neurotoxic effects of 3-FMA on the dopaminergic system in mice.
e Animal Model: Male ICR mice.
e Dosing: A single intraperitoneal (i.p.) injection of 3-FMA (40 mg/kg) was administered.

o Methodology:
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o Tissue Preparation: Seven days after the injection, mice were sacrificed, and the striatum
was dissected.

o Neurochemical Analysis: Dopamine levels were measured using high-performance liquid
chromatography (HPLC) with electrochemical detection.

o Western Blot Analysis: The expression levels of tyrosine hydroxylase (TH), dopamine
transporter (DAT), and vesicular monoamine transporter 2 (VMAT-2) in the striatum were
guantified by Western blotting using specific antibodies.[3]

Human Safety and Pharmacodynamic Study (for 4-FA)

o Objective: To assess the acute physiological and subjective effects of 4-FA in healthy human
volunteers.

» Study Design: A placebo-controlled, within-subject, phase 1 trial.
o Participants: 12 healthy volunteers.

e Dosing: A single oral dose of 100 mg of 4-FA was administered.
e Methodology:

o Vital Signs Monitoring: Systolic and diastolic blood pressure and heart rate were measured
at regular intervals.

o Subijective Effects Assessment: The Profile of Mood States (POMS) questionnaire was
used to assess subjective mood changes.

o Pharmacokinetic Analysis: Blood samples were collected to determine the serum
concentration of 4-FA over time using liquid chromatography-tandem mass spectrometry.

[4]115]

Mechanisms of Neurotoxicity and Signaling
Pathways
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Amphetamine-induced neurotoxicity is a complex process involving multiple interconnected
pathways. The primary mechanisms include oxidative stress, excitotoxicity, and
neuroinflammation.

Dopaminergic Neurotoxicity

The neurotoxic effects of fluorinated amphetamines are thought to be primarily mediated by
their interaction with the dopaminergic system. This involves an excessive increase in synaptic
dopamine, leading to the generation of reactive oxygen species (ROS) and subsequent
oxidative stress.
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Caption: Dopaminergic neurotoxicity pathway of fluorinated amphetamines.

Serotonergic System Interaction

While generally less potent at the serotonin transporter, some fluorinated amphetamines,
particularly 4-FA, can also increase synaptic serotonin levels. This can contribute to both acute
psychoactive effects and potential long-term neurotoxicity, although 4-FA is reported to not
cause long-lasting depletion of brain serotonin.[1]

Neuroinflammation

Amphetamine-induced neuronal damage can trigger an inflammatory response in the brain,
characterized by the activation of microglia. Activated microglia can release pro-inflammatory
cytokines, further contributing to neuronal injury.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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